N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide
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Overview
Description
N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a hydrazino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone intermediate. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(2,4-Dichlorophenyl)methylidene]-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-amine
- N’-[(E)-(3,4-Dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Uniqueness
N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a benzamide moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C17H15Cl2N3O2 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
N-[1-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-11(21-17(24)12-5-3-2-4-6-12)16(23)22-20-10-13-7-8-14(18)9-15(13)19/h2-11H,1H3,(H,21,24)(H,22,23)/b20-10+ |
InChI Key |
BACBFTDLQQOQSJ-KEBDBYFISA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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